4-bromo-2-isocyanatobenzonitrile
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Overview
Description
4-bromo-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isocyanatobenzonitrile typically involves the introduction of the bromine and isocyanate groups onto a benzonitrile core. One common method is the bromination of 2-isocyanatobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-isocyanatobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Alcohols or amines in the presence of a catalyst or under heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products like 4-azido-2-isocyanatobenzonitrile or 4-thiocyanato-2-isocyanatobenzonitrile.
Addition: Urethanes or ureas depending on the nucleophile used.
Oxidation: Products like 4-bromo-2-nitrobenzonitrile.
Reduction: Products like 4-bromo-2-aminobenzonitrile.
Scientific Research Applications
4-bromo-2-isocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-isocyanatobenzonitrile primarily involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a cross-linking agent in polymer chemistry. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-nitrobenzonitrile: Similar in structure but with a nitro group instead of an isocyanate group.
4-bromo-2-aminobenzonitrile: Contains an amino group instead of an isocyanate group.
2-isocyanatobenzonitrile: Lacks the bromine atom at the 4-position.
Uniqueness
4-bromo-2-isocyanatobenzonitrile is unique due to the presence of both a bromine atom and an isocyanate group on the benzonitrile core. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
1261568-98-2 |
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Molecular Formula |
C8H3BrN2O |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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